3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid
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Overview
Description
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid, also known as (2E)-3-[3-(hydroxymethyl)phenyl]-2-propenoic acid, is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a phenyl group substituted with a hydroxymethyl group and a propenoic acid moiety. It is a derivative of cinnamic acid and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The propenoic acid moiety can be reduced to a propanoic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 3-[3-(carboxymethyl)phenyl]prop-2-enoic acid.
Reduction: 3-[3-(hydroxymethyl)phenyl]propanoic acid.
Substitution: 3-[3-(hydroxymethyl)-4-nitrophenyl]prop-2-enoic acid.
Scientific Research Applications
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ferulic acid: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid.
Cinnamic acid: 3-phenylprop-2-enoic acid.
Coumaric acid: 3-(4-hydroxyphenyl)prop-2-enoic acid
Uniqueness
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of the hydroxymethyl group on the phenyl ring, which imparts distinct chemical and biological properties.
Biological Activity
3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and possible therapeutic applications based on diverse research findings.
Antioxidant Properties
Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. For example, studies on related compounds indicate that they can inhibit aldo-keto reductase enzymes, which are involved in steroid metabolism and could play a role in cancer progression. This suggests a potential pathway for therapeutic application in hormone-related cancers .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : By neutralizing free radicals, it protects cellular components from oxidative damage.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells through various signaling pathways.
- Apoptosis Induction : The ability to trigger programmed cell death is a key feature of many bioactive phenolic compounds.
Pharmacokinetics
While specific pharmacokinetic data for this compound is scarce, general characteristics of similar compounds indicate that they may be well absorbed due to their lipophilicity and ability to penetrate cellular membranes. The compound's melting point is approximately 124°C, suggesting stability under physiological conditions.
Study on Antioxidant Effects
A study evaluating the antioxidant properties of various phenolic acids demonstrated that those with hydroxymethyl substitutions exhibited enhanced radical scavenging abilities compared to their counterparts without this functional group. This supports the hypothesis that this compound may possess similar or superior antioxidant capabilities .
Potential in Cancer Therapy
Another investigation focused on the anticancer effects of propolis extracts containing phenolic compounds showed significant inhibition of tumor growth in animal models. The study highlighted the importance of structural features in determining the efficacy of these compounds against cancer cells .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6,11H,7H2,(H,12,13) |
InChI Key |
JXEFDGVIAFGYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)CO |
Origin of Product |
United States |
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